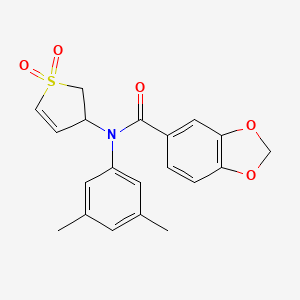![molecular formula C25H25N3O B14994470 3-methyl-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14994470.png)
3-methyl-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a benzamide group, and methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Benzyl Group: The next step involves the alkylation of the benzodiazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Group: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques would ensure the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular pathways by binding to specific proteins, thereby altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N-(4-methylphenyl)benzamide: This compound shares a similar benzamide structure but lacks the benzodiazole ring.
N-(3-Amino-4-methylphenyl)benzamide: This compound has a similar benzamide group but differs in the substitution pattern and the presence of an amino group.
Uniqueness
3-METHYL-N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to the presence of both the benzodiazole ring and the benzamide group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H25N3O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-methyl-N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C25H25N3O/c1-17-11-13-20(14-12-17)16-28-23-10-5-4-9-22(23)27-24(28)19(3)26-25(29)21-8-6-7-18(2)15-21/h4-15,19H,16H2,1-3H3,(H,26,29) |
Clé InChI |
LCCTXEKADCRWTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994402.png)
![ethyl 4-[[2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetyl]amino]benzoate](/img/structure/B14994404.png)
![Ethyl 4-{[(3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B14994422.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994429.png)
![5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994431.png)
![N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994443.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14994449.png)
![3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994451.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-propoxybenzamide](/img/structure/B14994452.png)
![4-(4-ethylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994456.png)

![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14994469.png)
